4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
Description
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQFMNDFRVPRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679956 | |
| Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251023-48-9 | |
| Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Data:
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Source |
|---|---|---|---|---|---|
| 10% Pd/C | Ethanol | 25 | 1.5 | 92 | |
| PtO₂ | Tetrahydrofuran | 50 | 3.0 | 88 |
Mechanistic Insight :
Hydrogenation selectively reduces the pyrrole ring’s C2–C3 double bond without affecting the chloro substituent. The reaction proceeds via adsorption of H₂ on the catalyst surface, followed by syn-addition to the indole backbone.
Sodium Cyanoborohydride-Mediated Reduction
Sodium cyanoborohydride (NaBH₃CN) in acetic acid provides a mild alternative for indole reduction. This method avoids high-pressure equipment and is scalable for industrial applications.
Procedure:
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Reaction Setup : 4-Chloroindole (1 equiv) is dissolved in glacial acetic acid.
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Reduction : NaBH₃CN (1.5 equiv) is added portionwise at 20–25°C.
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Workup : The mixture is basified with NaOH, extracted with dichloromethane, and treated with HCl to precipitate the hydrochloride salt.
Optimization Notes :
-
Excess NaBH₃CN (1.5–2.0 equiv) ensures complete conversion.
-
Acetic acid acts as both solvent and proton donor, stabilizing intermediates.
Yield : 87–95% (purity >98% by HPLC).
Lithium Aluminum Hydride (LiAlH₄) Reduction of Nitroso Intermediates
This method involves synthesizing 1-nitroso-4-chloroindoline followed by reduction to the amine, which is subsequently protonated to form the hydrochloride salt.
Steps:
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Nitrosation : 4-Chloroindoline is treated with nitrous acid (HNO₂) to form 1-nitroso-4-chloroindoline.
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Reduction : LiAlH₄ in tetrahydrofuran (THF) reduces the nitroso group to NH₂ at reflux.
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Salt Formation : The free base is treated with HCl gas in diethyl ether.
Critical Parameters :
-
LiAlH₄ must be added slowly to avoid exothermic decomposition.
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Anhydrous conditions are essential to prevent side reactions.
Borane-Tetrahydrofuran (BH₃·THF) Complex Reduction
BH₃·THF offers a selective reducing environment for indoles. The reaction is performed at 0°C to room temperature, followed by acidic workup.
Protocol:
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4-Chloroindole (1 equiv) is dissolved in BH₃·THF (3 equiv).
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After stirring for 4–6 h, the mixture is quenched with HCl (6 M) and extracted.
Advantages :
Industrial-Scale Synthesis via Chloroamination
A patented large-scale method uses hydroxylamine-O-sulfonic acid (HOSA) and triethylamine in methylene chloride to generate 1-amino-4-chloroindoline, which is acylated and hydrolyzed to the hydrochloride salt.
Process Details:
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Amination : 4-Chloroindole reacts with HOSA in CH₂Cl₂ at 20–60°C.
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Acylation : The amine intermediate is treated with 4-chloro-3-sulfamoylbenzoyl chloride.
Scale-Up Considerations :
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Triethylamine neutralizes HCl, preventing equipment corrosion.
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Methylene chloride enables easy phase separation during extraction.
Yield : 78–85% (pilot plant scale).
Comparative Analysis of Methods
| Method | Pros | Cons | Ideal Use Case |
|---|---|---|---|
| Catalytic Hydrogenation | High yield, scalable | Requires H₂ infrastructure | Pharmaceutical production |
| NaBH₃CN Reduction | Mild conditions, no special equipment | Acidic workup complicates purification | Lab-scale synthesis |
| LiAlH₄ Reduction | Compatible with nitroso intermediates | Moisture-sensitive, exothermic | Specialty chemical synthesis |
| BH₃·THF Reduction | Fast, selective | Cost of BH₃·THF | Small-batch applications |
| Chloroamination | Industrial feasibility | Multi-step, generates sulfonic acid waste | Bulk manufacturing |
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloroindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-chloroindoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloroindole-2,3-dione.
Reduction: 4-Chloroindoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine atom in the compound enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can lead to changes in the activity of enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Core Structure Modifications
Halogen-Substituted Derivatives
Physicochemical Properties
- Solubility: The target compound exhibits moderate solubility in organic solvents (e.g., DMSO, ethanol) due to its lipophilic Cl substituent . In contrast, 4-methylindoline hydrochloride may have higher aqueous solubility due to reduced halogen size .
- Stability : The dihydroindole core is less prone to oxidation than fully aromatic indoles, but the Cl atom may increase susceptibility to nucleophilic substitution .
- Spectroscopic Profiles: 13C-NMR: Chlorine at C-4 causes deshielding (~109–112 ppm for aromatic carbons) . Methyl groups (e.g., in 4-methylindoline) resonate at ~20–25 ppm . HRMS: Accurate mass data (e.g., C₉H₁₀ClN requires 167.0504) differentiate halogenated analogs from non-halogenated derivatives .
Biological Activity
4-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 1251023-48-9) is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H9ClN
- Molar Mass : 153.61 g/mol
- Density : 1.214 g/cm³
- Boiling Point : 135 °C at 10 Torr
- pKa : 4.26 (predicted)
Pharmacological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that indole derivatives, including 4-chloro-2,3-dihydro-1H-indole, possess cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that indole derivatives can inhibit the growth of human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Antimicrobial Properties
Indole derivatives have demonstrated antimicrobial activities:
- Inhibition of Bacterial Growth : Some studies indicate that compounds similar to 4-chloro-2,3-dihydro-1H-indole can inhibit the growth of Staphylococcus aureus and other pathogens .
Neuroprotective Effects
Indoles are known for their neuroprotective properties:
- Mechanism : They may exert protective effects against oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
Interaction with Biological Targets
Research indicates that indole derivatives can interact with various molecular targets:
- NRF2 Pathway : Some studies suggest that indoles may modulate the NRF2 pathway, enhancing cellular defenses against oxidative stress and inflammation . This pathway is crucial for regulating antioxidant responses and inflammation.
Enzyme Inhibition
Indoles may also inhibit specific enzymes involved in cancer progression and inflammation:
- Kinase Inhibition : Certain indole derivatives have been shown to inhibit kinases involved in cell division, which could contribute to their anticancer effects .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Karpov et al. (2020) | Demonstrated cytotoxicity against A549 and MDA-MB-231 cells with IC50 values ranging from 10 to 30 µM for various indole derivatives. |
| MDPI Review (2024) | Highlighted the broad biological activities of marine-derived indoles, including antimicrobial and anticancer properties. |
| ResearchGate Publication (2023) | Discussed the synthesis and biological evaluation of chlorinated indoles showing significant anticancer activity against multiple cell lines. |
Q & A
Q. What are the established synthetic routes for 4-chloro-2,3-dihydro-1H-indole hydrochloride, and how can reaction conditions be optimized?
The compound is commonly synthesized via cyclization of precursor amines or reductive alkylation. For example, a method involving Pd-catalyzed cross-coupling followed by HCl-mediated cyclization has been reported . Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to improve yields (>75%) . Characterization via NMR and HPLC is critical for verifying purity .
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard for resolving its crystal structure, as demonstrated in studies reporting bond angles and dihedral angles of the indoline ring . Complementary techniques include FT-IR for functional group analysis (e.g., N–H and C–Cl stretches) and mass spectrometry for molecular ion confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services. Stability studies indicate storage at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. Which analytical methods are used to assess purity and stability?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. Accelerated stability testing under varying pH (3–9) and temperature (40–60°C) can identify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
Molecular docking studies against receptors like serotonin transporters or GABA-A subunits can identify binding affinities. For instance, Schrödinger Suite or AutoDock Vina simulations have been used to analyze interactions with neurological targets, guided by structural analogs in and .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
Systematic analysis of reaction parameters (e.g., catalyst loading, solvent purity) is essential. For example, Pd(PPh₃)₄ vs. Pd(OAc)₂ catalysts may yield discrepancies due to ligand stability. Reproducibility tests under controlled conditions (e.g., inert atmosphere) are critical .
Q. How does this compound’s bioactivity compare to its structural analogs in neurological research?
Comparative studies using in vitro assays (e.g., neuronal cell viability or calcium flux) reveal that chloro-substitution enhances blood-brain barrier penetration vs. methyl or nitro derivatives. Structure-activity relationship (SAR) models highlight the role of the dihydroindole core in modulating potency .
Q. What mechanisms underlie its degradation under oxidative conditions?
LC-MS analysis identifies primary degradation products, such as ring-opened chloroaniline derivatives. Radical scavengers (e.g., BHT) or pH buffering (pH 5–6) can mitigate oxidation, as shown in accelerated stability studies .
Q. How are spectroscopic data discrepancies addressed in structural elucidation?
Multi-technique validation (e.g., 2D NMR COSY/HSQC and X-ray diffraction) resolves ambiguities. For example, conflicting NOESY signals may arise from conformational flexibility, requiring dynamic NMR at variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
